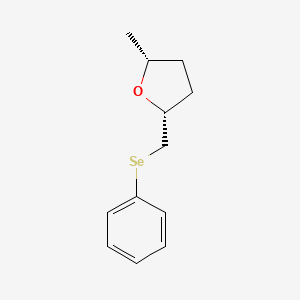

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran is a compound that belongs to the class of organoselenium compounds. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the phenylselanyl group in the molecule imparts distinctive reactivity and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of unsaturated alcohols in the presence of phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) and various Lewis bases (e.g., piperidine, triethylamine, pyridine, and quinoline) or Lewis acids (e.g., cobalt(II) chloride, tin(II) chloride) as additives . The reaction conditions are generally mild, and the process is highly regioselective, favoring the formation of the tetrahydrofuran ring over other possible cyclic ethers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran can undergo several types of chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:

Biology: The compound’s biological activity is studied for potential therapeutic applications, including its antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique reactivity and biological effects.

Industry: It may be used in the development of new materials and chemical processes that leverage its unique properties.

Mechanism of Action

The mechanism of action of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with molecular targets through the phenylselanyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Cis-5-methyl-2-(phenylselanyl)tetrahydrofuran: A closely related compound with similar structural features.

2,5-Dimethyltetrahydrofuran: A structurally related compound without the phenylselanyl group.

Tetrahydro-2,2-dimethyl-5-(2-(phenylselanyl)propan-2-yl)furan: Another selenium-containing tetrahydrofuran derivative.

Uniqueness

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran is unique due to the specific positioning of the phenylselanyl group, which imparts distinct reactivity and biological activity compared to other similar compounds

Biological Activity

Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran (CMT) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of CMT, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

CMT is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenylselanyl group. The molecular formula for CMT is C12H16OSe, and its molecular weight is approximately 232.33 g/mol. The presence of selenium in its structure may contribute to its biological properties, particularly in terms of antioxidant activity and potential anticancer effects.

Antioxidant Properties

One of the notable biological activities of CMT is its antioxidant potential. Studies have indicated that compounds containing selenium can exhibit significant antioxidant effects, which may help in mitigating oxidative stress in biological systems. The mechanism typically involves the donation of electrons to free radicals, thereby neutralizing them.

| Property | Value |

|---|---|

| Molecular Formula | C12H16OSe |

| Molecular Weight | 232.33 g/mol |

| Antioxidant Activity | Moderate to High |

Anticancer Activity

Research has shown that CMT and similar seleno-containing compounds may possess anticancer properties. For instance, a study evaluated the cytotoxic effects of various phenylselanyl derivatives on cancer cell lines, including HeLa cells. The results indicated that CMT exhibited significant cytotoxicity, with an IC50 value suggesting effective inhibition of cell growth at relatively low concentrations.

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of CMT against several tumor cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Control (No Treatment) | - | - |

This data suggests that CMT's mechanism may involve interference with cellular pathways critical for cancer cell proliferation.

The proposed mechanism of action for CMT's biological activity includes:

- Interaction with Cellular Targets : CMT may interact with various proteins involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that seleno compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Fatty Acid Synthase (FAS) : FAS is often overexpressed in cancer cells; studies have indicated that CMT can inhibit FAS activity, leading to reduced lipid synthesis necessary for rapid tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CMT, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 5-(Phenylselanyl)methyl tetrahydrofuran | Moderate cytotoxicity |

| 2-Methyl-5-(phenylselanyl)methyl furan | Low antioxidant activity |

CMT demonstrates enhanced biological activity compared to its analogs, particularly in terms of cytotoxicity against cancer cells.

Properties

Molecular Formula |

C12H16OSe |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

(2R,5R)-2-methyl-5-(phenylselanylmethyl)oxolane |

InChI |

InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/t10-,11-/m1/s1 |

InChI Key |

HEZGPNCADCTNQG-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)C[Se]C2=CC=CC=C2 |

Canonical SMILES |

CC1CCC(O1)C[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.